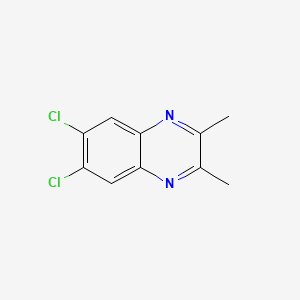

6,7-Dichloro-2,3-dimethylquinoxaline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6,7-dichloro-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIDIVNOOAVBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200721 | |

| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52736-71-7 | |

| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052736717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Material Science Research

The quinoxaline (B1680401) scaffold is a subject of extensive research in material science due to its inherent electronic properties. The electron-deficient nature of the pyrazine (B50134) ring makes quinoxaline derivatives promising candidates for various applications where electron transport or specific photophysical characteristics are required. While detailed research on 6,7-Dichloro-2,3-dimethylquinoxaline itself is not extensively documented in publicly available literature, its structural features suggest its potential as a building block for more complex functional materials.

Quinoxaline derivatives are recognized for their potential as electron-transporting materials in organic electronics. The electron-deficient pyrazine core can facilitate electron injection and transport, a crucial function in n-type organic semiconductors. Research into quinoxaline-based conjugated polymers has demonstrated their utility in organic photovoltaic devices and other electronic applications. For instance, conjugated polymers incorporating thiadiazoloquinoxaline, a related heterocyclic system, have been designed and studied for their optoelectronic properties, showing that the electron-accepting nature of the quinoxaline moiety is beneficial for creating materials with narrow energy gaps suitable for organic solar cells. mdpi.com

The synthesis of new organic semiconductors often involves the strategic functionalization of core structures like quinoxaline. Three new quinoxaline-based derivatives, which were end-functionalized, have been synthesized and characterized for use as organic semiconductors in organic thin-film transistors (OTFTs). case.edu Although specific studies on the semiconductor properties of this compound are limited, its dichlorinated structure allows for further chemical modifications, making it a valuable precursor for creating more complex semiconductor materials.

Table 1: Potential Applications of Quinoxaline Scaffolds in Organic Electronics

| Application Area | Role of Quinoxaline Moiety | Example of Related Research |

| Organic Photovoltaics (OPVs) | Electron-acceptor unit in donor-acceptor polymers | Design of thiadiazoloquinoxaline-based conjugated polymers. mdpi.com |

| Organic Thin-Film Transistors (OTFTs) | n-type semiconductor material | Synthesis and characterization of end-functionalized quinoxaline derivatives. case.edu |

The photophysical properties of quinoxaline derivatives make them attractive for the development of fluorescent materials and dyes. The emission characteristics of these compounds can be tuned by modifying the substituents on the quinoxaline ring system. For example, a series of quinoxaline-based compounds have been synthesized that exhibit deep blue light emission in both solution and solid states. evitachem.com

Furthermore, the synthesis and characterization of various 2-(thienyl)quinoxaline species have shown that their fluorescence properties can be varied, with emission wavelengths ranging from 401 to 491 nm depending on the molecular structure and the extent of conjugation. scbt.com While the specific fluorescent properties of this compound are not widely reported, its core structure suggests it could be a useful intermediate in the synthesis of novel dyes.

In the field of Organic Light-Emitting Devices (OLEDs), quinoxaline derivatives have been investigated as both electron-transporting and emissive materials. The incorporation of a quinoxaline unit into a molecule can help to balance charge transport, which is critical for efficient electroluminescence. nih.govnih.gov

Research has shown that combining quinoxaline with a hole-transporting moiety, such as a triarylamine, can create bipolar compounds that are effective in OLEDs. These materials can function as the hole-transporting and emitting layer, with the emission color being tunable by altering the chemical structure. nih.govalfa-chemistry.com For instance, electroluminescent devices using certain quinoxaline derivatives as the hole-transport layer have been fabricated, demonstrating their potential in this application. nih.gov While specific OLED performance data for this compound is not available, its potential as a precursor for such materials is noteworthy.

Quinoxaline-based materials have been explored as components in dye-sensitized solar cells (DSSCs). In these devices, organic dyes absorb sunlight and inject electrons into a semiconductor, and the quinoxaline moiety can act as an electron-accepting unit within the dye's structure. This helps to facilitate charge separation and transport, which are key processes for solar energy conversion.

Novel organic sensitizers based on quinoxaline have been synthesized and have shown promising power conversion efficiencies in DSSCs. The electron-deficient nature of the quinoxaline unit makes it a promising candidate for use in organic sensitizers. Additionally, a recent review highlighted the significant role of quinoxaline derivatives as attractive electron-transporting materials in various electronic devices, including organic solar cells.

Quinoxaline derivatives have also been investigated for their ability to act as photoinitiators in polymerization reactions. Upon exposure to light of a suitable wavelength, these compounds can generate reactive species that initiate the polymerization of monomers. A review of quinoxaline-based photoinitiators highlights that numerous derivatives have been developed for both UV and visible light-induced polymerizations.

These compounds can be used in free-radical and cationic polymerizations. While the specific photoinitiating capabilities of this compound have not been detailed, the broader research into the quinoxaline class suggests a potential avenue for its application.

Use As a Model Compound for Studying Quinoxaline Chemistry

Due to its well-defined structure featuring reactive chlorine atoms, 6,7-Dichloro-2,3-dimethylquinoxaline serves as a valuable model compound for studying the reactivity and fundamental chemical properties of the quinoxaline (B1680401) ring system. The presence of two chlorine atoms at the 6 and 7 positions of the benzene (B151609) ring, and two methyl groups on the pyrazine (B50134) ring, allows for systematic studies of substitution and modification reactions.

The reactivity of chlorinated quinoxalines is a subject of significant interest, particularly in the context of creating functional materials through cross-coupling reactions. The chlorine atoms on the benzene ring can be substituted through various catalytic processes, such as the Suzuki-Miyaura coupling, to introduce new functional groups and build more complex molecular architectures. alfa-chemistry.com The study of such reactions on a relatively simple molecule like this compound can provide valuable insights into reaction mechanisms and the electronic effects of substituents on the quinoxaline core.

Furthermore, 2,3-dichloroquinoxaline (B139996) has been demonstrated to be a versatile building block for the synthesis of a wide array of quinoxaline derivatives via nucleophilic aromatic substitution. This highlights the general utility of chlorinated quinoxalines as precursors in organic synthesis. The study of the reactivity of this compound can thus contribute to the broader understanding of how to strategically functionalize the quinoxaline scaffold for various applications.

Chemical Reactivity and Derivatization Studies of 6,7 Dichloro 2,3 Dimethylquinoxaline

Reactions Involving the Halogen Substituents (Chlorine Atoms)

The chlorine atoms at the C-6 and C-7 positions of the quinoxaline (B1680401) ring are amenable to various substitution reactions, providing a direct route to functionalization of the benzo portion of the molecule. The reactivity of these positions is influenced by the electronic nature of the quinoxaline ring system.

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic compounds. In the quinoxaline system, the electron-withdrawing nature of the pyrazine (B50134) ring can activate the attached benzene (B151609) ring towards nucleophilic attack, thereby facilitating the displacement of the chlorine atoms. However, the reactivity is highly dependent on the presence of other activating groups. For instance, in related systems like 2,3-dichloro-6,7-dinitroquinoxaline, the presence of strongly electron-withdrawing nitro groups makes the chlorine atoms at the 2 and 3 positions highly susceptible to displacement by nucleophiles such as anilines and phenols under mild, metal-free conditions. researchgate.net

For 6,7-dichloro-2,3-dimethylquinoxaline, the chlorine atoms are on the benzene ring and are less activated than halogens at the 2 or 3 positions. Direct displacement requires either harsh reaction conditions or the use of potent nucleophiles. A more contemporary and versatile approach involves palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which serves as a powerful alternative to traditional SNAr for forming C-N bonds with a wide range of amines. nih.gov This method allows for the amination of aryl chlorides under significantly milder conditions than traditional methods. nih.gov While specific studies on the direct nucleophilic displacement on this compound are not extensively detailed, the general reactivity of dichloro-aza-aromatics suggests that reactions with strong nucleophiles like alkoxides, thiolates, and amines are feasible, potentially with regioselectivity influenced by reaction conditions. nih.gov

Table 1: Representative Nucleophilic Displacement Reactions on Dichloro-Heteroaromatic Systems This table is illustrative of typical conditions for related substrates, as specific data for this compound is limited.

| Nucleophile | Reagent | Conditions | Product Type | Reference |

| Amine | Primary/Secondary Amine | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Josiphos), Base (e.g., NaOtBu), Solvent (e.g., DME), 80-110 °C | 6,7-Diamino-2,3-dimethylquinoxaline derivative | nih.gov |

| Aniline | Substituted Aniline | Base (e.g., K2CO3), Solvent (e.g., DMF), 80-100 °C | 6,7-Di(anilino)-2,3-dimethylquinoxaline derivative | researchgate.net |

| Phenol | Substituted Phenol | Base (e.g., K2CO3), Solvent (e.g., DMF), 80-100 °C | 6,7-Diphenoxy-2,3-dimethylquinoxaline derivative | researchgate.net |

| Thiol | Sodium hydrogen sulfide (B99878) (NaSH) | Solvent (e.g., Ethanol), Reflux | 2,3-dimethylquinoxaline-6,7-dithiol | nih.gov |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis. kyushu-u.ac.jp These reactions offer a highly efficient means to introduce complex aryl, vinyl, or alkyl groups onto the quinoxaline core by functionalizing the C-Cl bonds.

The Suzuki-Miyaura coupling is one of the most versatile cross-coupling methods, reacting an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and high functional group tolerance. fishersci.co.uk For a substrate like this compound, sequential or double Suzuki coupling could be employed to synthesize 6,7-diaryl-2,3-dimethylquinoxalines. The relative reactivity of the two chlorine atoms could potentially allow for regioselective monocoupling under carefully controlled conditions. kyushu-u.ac.jp

The Mizoroki-Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org In this context, this compound would act as the aryl halide, coupling with various alkenes to introduce styrenyl or other unsaturated moieties at the 6 and/or 7 positions. wikipedia.orglibretexts.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orglibretexts.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions applicable to aryl dichlorides.

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / PPh3 or Pd(dppf)Cl2 | K2CO3, Cs2CO3, or K3PO4 | Toluene/H2O or Dioxane/H2O | 6-Aryl-7-chloro- or 6,7-Diaryl-2,3-dimethylquinoxaline | fishersci.co.ukorganic-chemistry.org |

| Mizoroki-Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / P(o-tol)3 | Et3N or K2CO3 | DMF or Acetonitrile | 6-Styrenyl-7-chloro- or 6,7-Distyrenyl-2,3-dimethylquinoxaline | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI | Et3N or Diisopropylamine | THF or DMF | 6-Alkynyl-7-chloro- or 6,7-Dialkynyl-2,3-dimethylquinoxaline | wikipedia.org |

Transformations of the Methyl Groups at the 2,3-Positions

The methyl groups at the C-2 and C-3 positions of the pyrazine ring are activated by the adjacent ring nitrogen atoms, making them susceptible to a range of chemical transformations, including oxidation and condensation reactions.

Oxidation Reactions

The oxidation of activated methyl groups on heteroaromatic rings is a classic and effective strategy for introducing carbonyl functionalities. The Riley oxidation, which employs selenium dioxide (SeO2) as the oxidant, is particularly well-suited for converting 2,3-dimethylquinoxaline (B146804) derivatives into the corresponding 2,3-quinoxalinedicarboxaldehyde. wikipedia.org The reaction proceeds by converting the methyl groups into aldehyde groups. wikipedia.orgnih.gov This transformation is a crucial step for subsequent derivatizations, such as the formation of Schiff bases. The reaction is typically carried out by heating the substrate with a stoichiometric amount of SeO2 in a suitable solvent like dioxane or acetic acid. nih.govlookchem.com

Table 3: Selenium Dioxide Oxidation of 2,3-Dimethylquinoxaline Derivatives

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 2,3-Dimethylquinoxaline | Selenium Dioxide (SeO2) | Dioxane/H2O | Reflux | Quinoxaline-2,3-dicarboxaldehyde | ~70% | nih.gov |

| This compound | Selenium Dioxide (SeO2) | Dioxane/H2O | Reflux | 6,7-Dichloroquinoxaline-2,3-dicarboxaldehyde | N/A | Inferred from wikipedia.orgnih.gov |

Condensation Reactions with Aldehydes and Ketones

The protons of the methyl groups at the 2 and 3 positions are acidic enough to be removed by a base, allowing the resulting carbanion to act as a nucleophile. This reactivity is exploited in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.orgnih.gov In this reaction, this compound can react with aromatic aldehydes in the presence of a base (such as sodium hydroxide (B78521) or piperidine) to form styryl derivatives. chemrj.orgbhu.ac.in The reaction involves the formation of a new carbon-carbon double bond, extending the conjugation of the quinoxaline system. Depending on the stoichiometry, either one or both methyl groups can be functionalized, leading to mono- or bis(styryl)quinoxaline products.

Table 4: Knoevenagel Condensation of 2-Methylquinoxaline Derivatives with Aldehydes

| Quinoxaline Derivative | Aldehyde | Catalyst/Base | Conditions | Product Type | Reference |

| 2-Methylquinoxaline 1,4-dioxide | Furfural | 5% NaOH | N/A | 2-[2-(2-furyl)ethenyl]quinoxaline 1,4-dioxide | chemrj.org |

| 2-Methylquinoxaline 1,4-dioxide | 2-Pyridinecarboxaldehyde | 5% NaOH | N/A | 2-[2-(pyridin-2-yl)ethenyl]quinoxaline 1,4-dioxide | chemrj.org |

| This compound | Benzaldehyde (2 equiv.) | Piperidine/Acetic Acid | Reflux | 6,7-Dichloro-2,3-bis(styryl)quinoxaline | Inferred from wikipedia.orgchemrj.org |

Formation of Schiff Base Ligands and Other Chelating Agents

The derivatization of the this compound core, particularly through the oxidation of its methyl groups, provides a gateway to the synthesis of sophisticated chelating agents. The resulting 6,7-dichloroquinoxaline-2,3-dicarboxaldehyde is an ideal precursor for creating multidentate ligands.

By reacting the dicarboxaldehyde with various primary amines, a wide range of Schiff base (imine) ligands can be synthesized. ijfans.org The reaction is a condensation where the aldehyde groups react with the amino groups to form C=N double bonds, eliminating water. nih.gov If a diamine (e.g., ethylenediamine) is used, a tetradentate macrocyclic ligand can be formed. The nitrogen atoms of the quinoxaline ring, combined with the newly formed imine nitrogens, create a coordination pocket capable of binding to various metal ions. nih.govresearchgate.net These quinoxaline-based Schiff base complexes have been extensively studied for their applications in catalysis, materials science, and as potential therapeutic agents. ijfans.orgnih.govresearchgate.net The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by varying the structure of the amine used in the condensation step. nih.gov

Table 5: Representative Schiff Base Ligands from Quinoxaline-2,3-dicarboxaldehyde This table shows potential ligands formed from the dialdehyde (B1249045) intermediate derived from the target compound.

| Amine Reactant | Product Schiff Base Ligand | Potential Denticity | Coordinating Atoms |

| Aniline (2 equiv.) | N,N'-(6,7-dichloroquinoxaline-2,3-diyl)bis(1-phenylmethanimine) | Tetradentate | N, N, N', N' |

| Ethylenediamine | A macrocyclic ligand derived from condensation at both ends | Tetradentate | N, N, N', N' |

| 2-Aminophenol (2 equiv.) | A ligand with N2O2 donor set | Tetradentate | N, N, O, O |

| 2-Aminoethanethiol (2 equiv.) | A ligand with N2S2 donor set | Tetradentate | N, N, S, S |

Coordination Chemistry with Transition Metal Ions

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically detailing the coordination chemistry of this compound with transition metal ions. To date, there are no available studies on the design, synthesis, or characterization of metal complexes involving this particular ligand. However, the broader class of quinoxaline derivatives is well-established for its ability to form a diverse range of coordination compounds. isca.in By examining the behavior of structurally similar quinoxaline ligands, it is possible to infer the potential coordination chemistry of this compound.

The coordinating ability of quinoxaline and its derivatives stems from the lone pair of electrons on the two nitrogen atoms of the pyrazine ring. These nitrogen atoms can act as Lewis bases, donating electron density to a Lewis acidic transition metal center to form coordinate covalent bonds. libretexts.org The electronic and steric properties of substituents on the quinoxaline ring system can significantly influence the ligand's coordinating properties and the stability and structure of the resulting metal complexes.

Design and Synthesis of Metal Complexes

While no metal complexes of this compound have been synthesized, the established methods for forming complexes with related quinoxaline ligands provide a likely blueprint for future work. Typically, the synthesis of such complexes involves the reaction of the quinoxaline derivative with a transition metal salt in a suitable solvent. dntb.gov.uaeurjchem.com

For instance, the parent compound, 2,3-dimethylquinoxaline, has been shown to form complexes with copper(II) halides. isca.in These complexes, with the general formula CuX₂L (where L is 2,3-dimethylquinoxaline), are proposed to be polymeric, with the 2,3-dimethylquinoxaline acting as a bridging ligand between copper centers. isca.in Similarly, cobalt(II) complexes with 2,3-dimethylquinoxaline have been reported, also exhibiting polymeric octahedral structures. isca.in

Furthermore, the synthesis of complexes with the related ligand, 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline, has been successfully carried out with Co(II), Ni(II), Cu(II), and Zn(II). isca.in These complexes were prepared in toluene, and their resulting structures were determined to be tetrahedral for Co(II) and Zn(II) and octahedral for Ni(II) and Cu(II). isca.in Another relevant example is the synthesis of mono- and binuclear complexes using 6,7-dichloro-2,3-di(2-quinolyl)quinoxaline as a bridging ligand. isca.in The successful synthesis of these related compounds, particularly the chlorinated analogue, strongly suggests that this compound could also serve as a ligand for the formation of stable transition metal complexes.

A hypothetical synthesis for a complex of this compound could involve the following general procedure:

Dissolving this compound in a suitable organic solvent such as ethanol, methanol (B129727), or acetonitrile.

Adding a solution of a transition metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂) to the ligand solution.

The reaction mixture would likely be stirred and possibly heated under reflux to facilitate complex formation.

Cooling the solution would then be expected to yield the metal complex as a precipitate, which could be isolated by filtration, washed, and dried.

The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) and its coordination geometry would depend on several factors, including the specific transition metal, the counter-ion of the metal salt, and the reaction conditions.

Investigation of Ligand-Metal Interactions

The investigation of ligand-metal interactions in the hypothetical complexes of this compound would be crucial for understanding their structure and properties. Based on studies of analogous quinoxaline complexes, a variety of spectroscopic and analytical techniques would be employed.

Infrared (IR) Spectroscopy: In the IR spectra of quinoxaline-metal complexes, shifts in the vibrational frequencies of the C=N and C-N bonds within the quinoxaline ring are indicative of coordination to a metal center. isca.in The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can often be assigned to the M-N stretching vibrations, providing direct evidence of the ligand-metal bond.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes would provide information about the coordination geometry around the metal ion. The positions and intensities of the d-d electronic transitions are characteristic of specific geometries (e.g., octahedral, tetrahedral, square planar). isca.in Additionally, charge-transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), may be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be valuable for confirming the structure of the ligand within the complex. Coordination to a metal center would be expected to cause shifts in the resonance signals of the protons and carbons of the quinoxaline ring compared to the free ligand.

The presence of the electron-withdrawing chloro-substituents at the 6 and 7 positions of the quinoxaline ring in this compound is expected to decrease the electron density on the nitrogen atoms. This would likely make the ligand a weaker Lewis base compared to its non-chlorinated counterpart, 2,3-dimethylquinoxaline. This electronic effect could influence the stability of the resulting metal complexes and potentially affect their reactivity. acs.org

Below is a table summarizing the types of transition metal complexes formed with quinoxaline derivatives that are structurally related to this compound, as no data exists for the title compound itself.

| Ligand | Metal Ion(s) | Observed Stoichiometry/Structure |

| 2,3-Dimethylquinoxaline | Cu(II) | Polymeric, CuX₂L |

| 2,3-Dimethylquinoxaline | Co(II) | Polymeric, octahedral |

| 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | Co(II), Zn(II) | Tetrahedral |

| 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | Ni(II), Cu(II) | Octahedral |

| 6,7-Dichloro-2,3-di(2-quinolyl)quinoxaline | Ru(II) | Mono- and binuclear complexes |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 6,7-Dichloro-2,3-dimethylquinoxaline, the following proton signals would be anticipated:

Aromatic Protons: The quinoxaline (B1680401) core possesses two aromatic protons at positions 5 and 8. Due to the symmetrical nature of the 6,7-dichloro substitution, these protons (H-5 and H-8) would be chemically equivalent. They would likely appear as a single singlet in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, characteristic of aromatic protons in electron-deficient heterocyclic systems.

Methyl Protons: The two methyl groups at positions 2 and 3 are also chemically equivalent. These would give rise to a sharp singlet in the upfield region, generally between δ 2.0 and 3.0 ppm.

While specific data is unavailable, a hypothetical ¹H NMR data table is presented below for illustrative purposes.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 | s | 2H | H-5, H-8 |

| ~ 2.5 | s | 6H | 2 x -CH₃ |

Note: This data is hypothetical and based on the analysis of similar compounds.

¹³C NMR and DEPT-135 for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT-135), which differentiates between CH, CH₂, and CH₃ groups, a complete assignment of the carbon framework can be achieved.

For this compound, the following signals are expected:

Quaternary Carbons: Four types of quaternary carbons are present: C-2 and C-3 (equivalent), C-6 and C-7 (equivalent, attached to chlorine), and C-4a and C-8a (bridgehead carbons, equivalent). These would appear as signals in the ¹³C NMR spectrum but would be absent in the DEPT-135 spectrum.

Methine Carbons (CH): The two equivalent aromatic carbons, C-5 and C-8, would appear as positive signals in both the ¹³C NMR and DEPT-135 spectra.

Methyl Carbons (CH₃): The two equivalent methyl carbons would also show as positive signals in both ¹³C NMR and DEPT-135 spectra, typically in the upfield region.

A table summarizing the expected ¹³C NMR and DEPT-135 data is provided below.

Hypothetical ¹³C NMR and DEPT-135 Data for this compound

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|

| ~ 150 | Quaternary | C-2, C-3 |

| ~ 140 | Quaternary | C-4a, C-8a |

| ~ 135 | Quaternary | C-6, C-7 |

| ~ 130 | CH | C-5, C-8 |

| ~ 20 | CH₃ | 2 x -CH₃ |

Note: This data is hypothetical and based on the analysis of similar compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands would be expected for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (from methyl groups): Just below 3000 cm⁻¹

C=N stretching (of the quinoxaline ring): Around 1620-1550 cm⁻¹

C=C aromatic stretching: Around 1600-1450 cm⁻¹

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light. While no specific FT-Raman data for the title compound is available, it is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The aromatic ring vibrations and C-Cl stretching would be expected to be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of quinoxaline derivatives typically shows multiple absorption bands corresponding to π → π* and n → π* transitions. For this compound, one would expect to observe characteristic absorption maxima (λ_max) in the UV region, likely between 200 and 400 nm. The exact positions of these maxima would be influenced by the chloro and methyl substituents on the quinoxaline core. Studies on similar compounds like 2,3-dimethylquinoxaline (B146804) show absorption maxima that shift with solvent polarity and pH. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, which has a chemical formula of C₁₀H₈Cl₂N₂, the calculated molecular weight is approximately 227.09 g/mol . molbase.comscbt.combldpharm.com High-resolution mass spectrometry can provide a highly precise mass measurement, which serves to confirm the elemental composition of the compound.

When subjected to electron impact (EI) ionization, the molecule forms a molecular ion (M⁺˙). A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will be accompanied by distinctive M+2 and M+4 peaks, with relative intensities that are characteristic of a molecule containing two chlorine atoms.

The fragmentation of quinoxaline derivatives is heavily influenced by the nature of their substituents and the stability of the heterocyclic core. arkat-usa.org For this compound, the fragmentation is anticipated to proceed via several predictable pathways based on studies of similar molecules. nih.govnih.gov

Loss of a Methyl Radical (•CH₃): A frequent fragmentation pathway for compounds containing methyl groups, this would lead to the formation of a stable [M-15]⁺ ion.

Cleavage of a C-Cl Bond: The loss of a chlorine atom would result in a fragment ion at [M-35]⁺ or [M-37]⁺.

Ring Fragmentation: The quinoxaline ring system itself may undergo cleavage. In many quinoxaline derivatives, the fragmentation of the pyrazine (B50134) ring is a notable pathway. nih.gov

The resulting mass spectrum, with its specific molecular ion and pattern of fragment ions, acts as a unique chemical fingerprint for the structural verification of the compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not detailed in the available literature, extensive research on analogous quinoxaline compounds provides a clear framework for what such an analysis would reveal. nih.govnih.govresearchgate.net

For example, SCXRD analysis of a related compound, 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline, determined that it crystallizes in an orthorhombic system with a nearly planar quinoxaline core. nih.gov In another instance, 1,3,5-tris[(6,7-dimethyl-3-phenyl)quinoxaline-2-yl] benzene (B151609) was found to possess both monoclinic and orthorhombic crystal forms, demonstrating that substituents significantly influence the final crystal packing. researchgate.net

An SCXRD study of this compound would precisely define its:

Crystal System and Space Group: Identifying its fundamental symmetry (e.g., monoclinic, P2₁/c).

Unit Cell Dimensions: Measuring the cell axes (a, b, c) and angles (α, β, γ).

Atomic Coordinates: Pinpointing the exact location of every atom.

Bond Lengths and Angles: Confirming the covalent geometry.

Molecular Conformation: Detailing the planarity of the fused rings and the spatial orientation of the substituents.

The following interactive table presents representative crystallographic data for a similar dichloro-quinoxaline derivative to illustrate the detailed output from an SCXRD experiment.

Representative Crystallographic Data for a Quinoxaline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline | nih.gov |

| Formula | C₁₈H₁₀Cl₂N₄ | nih.gov |

| Molar Mass | 353.20 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a (Å) | 7.1921 (5) | nih.gov |

| b (Å) | 18.072 (3) | nih.gov |

| c (Å) | 24.093 (4) | nih.gov |

| V (ų) | 3131.6 (8) | nih.gov |

| Z | 8 | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method that complements SCXRD data to visualize and quantify the complex network of intermolecular interactions within a crystal. nih.govacs.org By mapping the electron distribution, this technique identifies and categorizes the close contacts between adjacent molecules that govern the crystal packing.

For a variety of quinoxaline derivatives, Hirshfeld analysis has been pivotal in elucidating their solid-state architecture. nih.goviucr.orgiucr.org The analysis generates a 3D surface around the molecule where different colors highlight regions of specific intermolecular contacts. These interactions are then summarized in 2D "fingerprint plots," which provide a quantitative overview of their relative contributions.

Common interactions observed in the crystals of quinoxaline derivatives include:

H···H contacts: Typically the most prevalent interaction, representing non-directional van der Waals forces. nih.gov

C–H···N and C–H···O hydrogen bonds: These directional forces are often crucial in forming well-defined structural motifs such as molecular chains or sheets. iucr.org

π–π stacking: The face-to-face arrangement of aromatic rings from neighboring quinoxaline units is a common feature that significantly enhances crystal stability. nih.govnih.gov

Halogen-related contacts (e.g., C–H···Cl): For this compound, interactions involving the chlorine atoms would be a key feature to analyze.

The percentage contribution of each contact type to the total Hirshfeld surface area offers a quantitative measure of its importance. For example, in a study of a pyrrolo[1,2-a]quinoxaline (B1220188) derivative, H···H contacts accounted for 30.6% of the surface, while H···O/O···H contacts made up 24.8%. nih.gov A similar analysis for this compound would yield profound insights into the forces dictating its molecular assembly in the solid state.

Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Pyrrolo[1,2-a]quinoxaline Derivative

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 30.6 | nih.gov |

| H···O/O···H | 24.8 | nih.gov |

| H···C/C···H | 14.4 | nih.gov |

| H···S/S···H | 7.3 | nih.gov |

| C···C | 5.5 | nih.gov |

| H···N/N···H | 5.6 | nih.gov |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, EPR Spectroscopy)

Electrochemical techniques are vital for exploring the redox properties of molecules, yielding information about their electron-donating or -accepting capabilities. Cyclic voltammetry (CV) is the foremost technique used for these investigations.

Research on a wide array of quinoxaline derivatives consistently shows that the pyrazine ring serves as the primary electroactive site, typically undergoing reduction. nih.govunav.edu The electrochemical behavior of this compound is expected to align with this trend. In a CV experiment, the potential is swept across a range, and the resulting current from the reduction or oxidation of the compound is measured.

For quinoxaline compounds, CV scans often show a one-electron reduction process, which can be reversible or quasi-reversible, leading to the formation of a radical anion. unav.eduabechem.com The potential at which this reduction occurs is highly sensitive to the substituents on the quinoxaline ring. The presence of electron-withdrawing groups, such as the two chlorine atoms in the target molecule, is known to facilitate reduction, causing it to occur at less negative potentials. unav.edu

Electron Paramagnetic Resonance (EPR) spectroscopy is often used in tandem with electrochemistry to detect and characterize the paramagnetic radical species formed during the redox event. The formation of a radical anion upon the reduction of quinoxaline derivatives has been definitively confirmed by in-situ EPR experiments, providing direct proof of the single-electron transfer mechanism. abechem.com

Representative Electrochemical Data for Quinoxaline Derivatives

| Compound Type | Technique | Observation | Reference |

|---|---|---|---|

| Quinoxalin-2-one derivatives | Cyclic Voltammetry | A pH-dependent two-electron reduction process occurs at the pyrazine ring. | nih.gov |

| Substituted quinoxalines | Cyclic Voltammetry | The first cathodic reduction potential is measured in dimethylformamide. | umich.edu |

| Quinoxaline di-N-oxides | Cyclic Voltammetry | The first reduction is a reversible or quasi-reversible step to form a radical anion. | unav.edu |

| 2-substituted quinoxalines | CV and EPR | Electro-reduction proceeds via the formation of a radical anion, which is confirmed by EPR spectroscopy. | abechem.com |

Thermal Analysis Methods (e.g., TG-DTA, Photo-DSC for polymerization studies)

Thermal analysis methods are used to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are frequently conducted together (TG-DTA) to assess the thermal stability and decomposition profile of a compound.

For quinoxaline derivatives, TG-DTA has been effectively used to characterize their decomposition pathways. researchgate.net A TGA curve tracks the change in mass of a sample as it is heated, identifying temperatures at which mass loss occurs due to decomposition. The corresponding DTA curve measures the temperature difference between the sample and a reference, indicating whether transformations are exothermic or endothermic.

A thermal analysis of this compound would establish its melting point and decomposition temperature range, providing critical data on its thermal stability. Studies on related N-heteroacenes show that decomposition often happens at elevated temperatures and can occur in multiple, distinct steps. researchgate.net Furthermore, thermodynamic parameters for the decomposition process, such as activation energy, can be calculated from the thermal curves. researchgate.net

Photocalorimetry (Photo-DSC) is a more specialized technique that measures the heat flow associated with light-induced processes, most notably photopolymerization. While quinoxaline derivatives are recognized for their interesting photophysical properties, the application of Photo-DSC for studying their polymerization is not documented in the surveyed literature. mdpi.com This technique would become relevant if this compound were modified with a polymerizable functional group, such as an acrylate, and investigated for its role in photocurable materials.

Computational and Theoretical Investigations of 6,7 Dichloro 2,3 Dimethylquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoxaline (B1680401) derivatives to predict their geometric and electronic properties with high accuracy.

Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in 6,7-dichloro-2,3-dimethylquinoxaline. For related quinoxalinone derivatives, DFT calculations have been performed to understand their optimized structures. For instance, studies on other substituted quinoxalines have shown that the planarity of the quinoxaline ring system is a key feature, which is likely to be preserved in this compound. ias.ac.in The presence of chloro and methyl substituents on the benzene (B151609) and pyrazine (B50134) rings, respectively, would influence the bond lengths and angles.

The electronic structure analysis would reveal the distribution of electrons within the molecule. The chlorine atoms, being highly electronegative, would draw electron density towards themselves, creating regions of negative electrostatic potential. Conversely, the methyl groups are electron-donating, which would affect the electron distribution on the pyrazine ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on related structures)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-N bond length | ~1.33 Å |

| C-Cl bond length | ~1.74 Å |

| C-C (methyl) bond length | ~1.50 Å |

| Dihedral angle (ring) | Near 0° (planar) |

Note: These are estimated values based on computational studies of similar quinoxaline derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. biomedres.us

For this compound, the HOMO is expected to be located primarily on the electron-rich quinoxaline ring system, while the LUMO would likely be distributed across the entire molecule, with significant contributions from the pyrazine ring and the chlorine atoms. A smaller HOMO-LUMO gap generally implies higher reactivity. biomedres.us Computational studies on similar aromatic compounds have shown that the nature and position of substituents significantly influence the HOMO and LUMO energies. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on related structures)

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated values based on computational studies of similar quinoxaline derivatives.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov For this compound, the MEP map would likely show regions of negative potential (red and yellow) around the nitrogen and chlorine atoms, indicating their high electron density and propensity to act as electrophilic attack sites. Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups. This information is valuable for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Quantum Chemical Calculations (e.g., AM1 Molecular Orbital Calculations)

Semi-empirical methods like AM1 (Austin Model 1) provide a faster, though less accurate, alternative to DFT for calculating molecular properties. researchgate.net AM1 calculations could be used to quickly estimate the heat of formation, dipole moment, and ionization potential of this compound. While not as precise as DFT, these calculations are useful for initial screenings of large numbers of molecules or for studying large molecular systems where DFT would be computationally expensive. Studies on other quinoxaline derivatives have utilized AM1 to analyze conformational properties and charge distribution. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations can predict how a molecule will behave over time in a specific environment, such as in a solvent or interacting with a biological target. utrgv.edu For this compound, an MD simulation could reveal its conformational flexibility and how it interacts with water molecules or a protein binding site. utrgv.eduresearchgate.net Such simulations are particularly relevant in drug design, where understanding the dynamic behavior of a ligand in a receptor is crucial. Research on other quinoxaline derivatives has employed MD simulations to investigate their potential as inhibitors of various enzymes. utrgv.eduresearchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govfrontiersin.org In a non-clinical context, QSAR studies could be used to predict the properties of this compound, such as its toxicity or its potential as an inhibitor for a specific enzyme, based on a dataset of related quinoxaline derivatives with known activities. nih.govnih.gov For example, QSAR models have been developed for quinoxaline derivatives to predict their anticancer and anti-influenza activities. nih.govnih.gov These models use molecular descriptors (such as electronic, steric, and hydrophobic properties) to build a mathematical relationship with the observed activity.

Docking Studies for Ligand-Target Interactions (pre-clinical/in silico)

While direct computational docking studies specifically targeting this compound are not extensively documented in publicly available research, the broader class of quinoxaline derivatives has been the subject of numerous in silico investigations to predict their binding affinities and interaction modes with various biological targets. These studies provide valuable insights into the potential therapeutic applications of quinoxaline scaffolds. By examining the docking behaviors of structurally related compounds, it is possible to infer the potential interactions that this compound might exhibit.

Quinoxaline derivatives have been explored for their inhibitory potential against a range of protein targets, particularly kinases, which are crucial in cell signaling pathways and are often implicated in diseases such as cancer. For instance, various quinoxaline compounds have been computationally evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Molecular docking simulations have shown that quinoxaline derivatives can fit within the ATP-binding pocket of VEGFR-2, with binding affinities influenced by the nature and position of substituents on the quinoxaline ring.

In a study focused on identifying novel anticancer agents, a series of quinoxaline derivatives were synthesized and their interactions with the Protein Tyrosine Kinase (PTK) domain were investigated through molecular docking. nih.gov This in silico approach helps in the lead optimization process by predicting the binding poses and affinities of the compounds, thereby guiding the design of more potent inhibitors. nih.gov

Similarly, researchers have designed and synthesized quinoxaline derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is a target in non-small cell lung cancer therapy. nih.gov Docking studies revealed that these compounds could effectively occupy the EGFR active site, with one derivative, compound 4i, showing a particularly strong interaction. nih.gov The insights from such computational analyses are crucial for the rational design of targeted therapies.

Furthermore, the potential of quinoxaline derivatives as α-glucosidase inhibitors for the management of type 2 diabetes has been explored. nih.gov A series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and their binding modes within the active site of α-glucosidase were predicted using molecular docking. The results indicated that these compounds could fit well within the enzyme's binding pocket, with the most potent derivative in vitro also showing favorable interactions in the computational model. nih.gov

These examples highlight the utility of molecular docking in assessing the therapeutic potential of the quinoxaline scaffold. The specific substitutions on the quinoxaline ring, such as the dichloro and dimethyl groups in this compound, would be expected to significantly influence its binding affinity and selectivity for various protein targets. The chloro groups can participate in halogen bonding and other electrostatic interactions, while the methyl groups can form van der Waals contacts within hydrophobic pockets of a binding site. Future in silico studies on this compound are warranted to elucidate its specific ligand-target interactions and guide experimental validation.

| Compound Class | Target Protein | Key Findings from Docking Studies |

| Quinoxaline Derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Compounds showed good affinity and interactions with key amino acids in the VEGFR-2 binding site. |

| Quinoxaline Derivatives | Protein Tyrosine Kinase (PTK) | Molecular docking was used for lead optimization to identify potential PTK inhibitors. nih.gov |

| Quinoxaline Pharmacophore Derivatives | Epidermal Growth Factor Receptor (EGFR) | Compound 4i demonstrated the best position on the EGFR receptor in docking studies. nih.gov |

| Diphenylquinoxaline-6-carbohydrazide Hybrids | α-Glucosidase | Derivatives were well-occupied in the binding pocket of the enzyme, correlating with in vitro inhibitory activity. nih.gov |

This compound: A Versatile Building Block in Non-Biological Scientific Research

The heterocyclic compound this compound, a member of the quinoxaline family, serves as a significant subject of study and a versatile precursor in various fields of non-biological scientific research. Its distinct chemical structure, characterized by a pyrazine ring fused to a dichlorinated benzene ring with two methyl groups, provides a unique combination of electron-deficient and electron-donating properties. This has led to its exploration in material science and as a model compound for investigating the fundamental chemistry of quinoxalines.

Applications of 6,7 Dichloro 2,3 Dimethylquinoxaline in Scientific Research Excluding Biological

Development of Sensors and Chemosensors

The primary non-biological research application of 6,7-dichloro-2,3-dimethylquinoxaline (DCDMQ) lies in its utility as a derivatizing agent for the sensitive detection of diacetyl (2,3-butanedione). Diacetyl is a significant flavor compound, particularly in fermented beverages like beer, and its concentration is a critical quality parameter. The chemical reaction between 4,5-dichloro-1,2-diaminobenzene and diacetyl produces the stable and readily detectable this compound. researchgate.netresearchgate.net This reaction forms the basis of a chemosensing strategy for quantifying diacetyl.

The resulting DCDMQ is typically extracted and then analyzed using sensitive analytical techniques such as gas chromatography with mass spectrometry (GC/MS) or an electron-capture detector. researchgate.netresearchgate.net This method is valued for its rapidity and high sensitivity, with a reported determination limit of 0.0005 g/mL. researchgate.netresearchgate.netresearchgate.net The formation of DCDMQ shows a linear correlation with the concentration of diacetyl, enabling accurate quantification. researchgate.netresearchgate.netresearchgate.net

This derivatization technique has been successfully applied to determine the concentration of diacetyl in various matrices, including beer during the fermentation process. researchgate.net The method's simplicity and sensitivity have made it a valuable tool for quality control in the food and beverage industry.

Below is a table summarizing the key aspects of this sensor application:

| Analyte | Derivatizing Agent | Product | Detection Method | Key Findings |

| Diacetyl (2,3-butanedione) | 4,5-dichloro-1,2-diaminobenzene | This compound (DCDMQ) | Gas Chromatography (GC) with Mass Spectrometry (MS) or Electron-Capture Detection (ECD) | Rapid, sensitive, and accurate quantification of diacetyl. Linear correlation between DCDMQ formation and diacetyl concentration. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

Applications in Catalysis Research

A comprehensive review of available scientific literature did not yield specific examples of this compound being directly employed as a catalyst or as a ligand in catalytic systems for non-biological research. While quinoxaline (B1680401) derivatives, in general, are of interest in coordination chemistry and can act as ligands, specific catalytic applications for this particular compound are not documented in the reviewed sources. Further research may be necessary to explore its potential in this domain.

Mechanistic Biological Studies and Structure Activity Relationship Sar Investigations Pre Clinical/in Vitro Focus

Investigation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition)

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of several key enzymes involved in cell proliferation and survival, demonstrating their therapeutic potential through targeted molecular interactions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, a process essential for tumor growth and expansion. nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.gov Several novel quinoxaline-based derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of 3-methylquinoxaline derivatives showed significant inhibitory activity, with compound 17b emerging as the most potent, exhibiting an IC₅₀ value of 2.7 nM against VEGFR-2. nih.gov Similarly, bis( mdpi.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been developed, with compound 23j displaying an IC₅₀ of 3.7 nM, comparable to the standard drug sorafenib. nih.gov These findings underscore the potential of the quinoxaline scaffold in designing powerful VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives

| Compound | Derivative Class | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 17b | 3-Methylquinoxaline | 2.7 | nih.gov |

| Compound 23j | bis( mdpi.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 3.7 | nih.gov |

| Compound 23l | bis( mdpi.comnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 5.8 | nih.gov |

| Sorafenib (Control) | Standard Inhibitor | 3.12 | nih.gov |

Topoisomerase II (Topo II): Topoisomerases are vital enzymes that manage the topological state of DNA during cellular processes like replication and transcription. nih.govplos.org Topoisomerase II inhibitors, which prevent the resealing of DNA double-strand breaks, are established anticancer agents. plos.orgca.gov Quinoxaline derivatives have shown promise as Topo II inhibitors. nih.govnih.gov Studies on specific quinoxaline-based compounds revealed inhibitory effects against topoisomerase II, with IC₅₀ values of 7.529 µM for one such derivative (Compound IV ). nih.gov These inhibitors often function as "poisons," stabilizing the enzyme-DNA complex and leading to cell death. plos.org The α-isoform of Topo II is often overexpressed in cancer cells and is considered a key therapeutic target. nih.gov

Table 2: Topoisomerase II Inhibitory Activity

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound IV (Quinoxaline derivative) | 7.529 | nih.gov |

| Compound III (Quinoxaline derivative) | 21.98 | nih.gov |

The anticancer effects of quinoxaline derivatives are also mediated through the modulation of crucial cellular signaling pathways.

HIF-1α and VEGF: Quinoxaline 1,4-di-N-oxides are known to exhibit selective toxicity against hypoxic tumor cells. nih.gov This activity is linked to a bioreductive activation process that occurs in the low-oxygen environment characteristic of solid tumors, where the Hypoxia-Inducible Factor-1α (HIF-1α) pathway is typically active. nih.gov The VEGF signaling pathway, a downstream target of HIF-1α, is a primary regulator of angiogenesis. nih.gov By inhibiting upstream activators or the receptors themselves (like VEGFR-2), quinoxaline compounds can effectively disrupt this critical pathway for tumor progression. nih.govnih.gov

p21: The protein p21 is a key mediator of cell cycle arrest and apoptosis. nih.gov Research on 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) demonstrated that its treatment of malignant T-cells led to an upregulation of p21 protein levels. nih.gov This increase in p21 contributes directly to the antiproliferative effects observed with this class of compounds. nih.gov

In Vitro Antiproliferative and Cytotoxicity Research on Cancer Cell Lines

Derivatives of 6,7-dichloroquinoxaline (B20963) have been evaluated against various human cancer cell lines, demonstrating significant antiproliferative and cytotoxic effects. For example, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) induced dose-dependent growth inhibition in several malignant T-cell lines. nih.gov Other quinoxaline derivatives showed potent anti-proliferative effects against prostate cancer cells (PC-3) with IC₅₀ values as low as 2.11 µM. nih.gov

Table 3: In Vitro Cytotoxicity of Quinoxaline Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound IV | PC-3 | Prostate Cancer | 2.11 | nih.gov |

| Compound III | PC-3 | Prostate Cancer | 4.11 | nih.gov |

| Compound 15b | MCF-7 | Breast Cancer | 5.8 | nih.gov |

| Compound 17b | HepG-2 | Liver Cancer | 2.3 | nih.gov |

A primary mechanism for the antiproliferative activity of quinoxaline compounds is the induction of cell cycle arrest. Studies have shown that certain quinoxaline derivatives can arrest cancer cells in specific phases of the cell cycle. For instance, treatment of PC-3 prostate cancer cells with quinoxaline derivatives resulted in the arrest of the cell cycle at the S phase. nih.gov Other related heterocyclic compounds have been shown to induce G2/M phase arrest. nih.gov This interruption of the normal cell division process prevents the proliferation of cancer cells.

Inducing apoptosis, or programmed cell death, is a hallmark of effective cancer chemotherapeutics. Quinoxaline derivatives have been shown to trigger apoptosis through multiple intrinsic and extrinsic pathways.

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Treatment with 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) was found to reduce the levels of the anti-apoptotic Bcl-2α protein. nih.gov Furthermore, another quinoxaline derivative significantly downregulated Bcl-2 in PC-3 cells, shifting the balance in favor of apoptosis. nih.gov

Activation of Caspases: Caspases are a family of proteases that execute the process of apoptosis. nih.gov Research has demonstrated that quinoxaline compounds can activate key initiator and effector caspases. Treatment with a quinoxaline derivative led to the significant upregulation of caspase-3 and caspase-8 in PC-3 cells, indicating the activation of the apoptotic cascade. nih.gov

Pre-clinical Research on Antimycobacterial Activity

The quinoxaline scaffold is a subject of growing interest for the development of new treatments against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis (TB). mdpi.com This is particularly crucial due to the rise of multidrug-resistant TB strains. nih.gov

Quinoxaline 1,4-di-N-oxides are particularly noteworthy. Their mechanism is thought to involve bioreductive activation within the hypoxic environments of TB granulomas, where the bacilli exist in a persistent, non-replicating state that is often tolerant to standard drugs. nih.gov Various derivatives have shown potent activity against both replicating and non-replicating M. tb. nih.gov

Structure-activity relationship studies indicate that substitutions at positions 2, 3, 6, and 7 of the quinoxaline ring are critical for anti-TB activity. mdpi.com While substitution at positions 6 and 7 (as in 6,7-dichloro-2,3-dimethylquinoxaline) is not always essential, derivatives with halogens at these positions have exhibited excellent antimycobacterial activity. mdpi.com For example, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide showed significant efficacy in reducing bacterial counts in infected mouse models. nih.gov

Table 4: Antimycobacterial Activity of Quinoxaline Derivatives against M. tuberculosis H37Rv

| Compound/Derivative Series | MIC (μg/mL) | Reference |

|---|---|---|

| 6-chloro-2-methyl-3-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)quinoxaline-1,4-dioxide | 12.5 | mdpi.com |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide (Compound 7) | 0.6 | nih.gov |

| 6,7-difluoro-3-methyl-2-phenylthio...quinoxaline 1,4-dioxides | 2.0 - 4.0 | nih.gov |

| Quinoxaline-derived chalcones | 3.13 - 12.5 | mdpi.com |

Studies on Antifungal Activity at the Molecular Level

While specific molecular-level studies on the antifungal mechanism of this compound are not extensively detailed in publicly available research, the broader class of quinoxaline derivatives is understood to exert its antifungal effects through various mechanisms. It is proposed that these compounds may interfere with essential cellular processes in fungi. The mechanism of action for quinoxaline derivatives can involve interactions with molecular targets such as enzymes and receptors.

For instance, some quinoxaline derivatives have been suggested to inhibit DNA synthesis, a fundamental process for fungal cell proliferation. Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to cellular damage and apoptosis. The specific molecular targets within fungal cells for this compound remain an area requiring further dedicated investigation to elucidate the precise pathways disrupted by this compound.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring system. SAR studies provide valuable insights into how chemical modifications can enhance antifungal potency and selectivity.

Impact of Substituents on Biological Mechanism

The introduction of various substituents onto the quinoxaline scaffold can dramatically alter the antifungal activity. Research on a range of quinoxaline derivatives has demonstrated that the type of substituent—whether electron-donating or electron-withdrawing—and its position on the ring are critical determinants of biological efficacy.

For example, in a study of quinoxaline-2-oxyacetate hydrazide derivatives, the addition of electron-withdrawing groups to the benzene (B151609) ring was generally found to enhance activity against the fungus Rhizoctonia solani. mdpi.com This suggests that the electronic properties of the substituents play a key role in the interaction with the fungal target.

The following table summarizes the antifungal activity of various substituted quinoxaline derivatives against different fungal species, highlighting the impact of different substitution patterns.

| Compound ID | Substituents | Fungal Species | Activity | Reference |

| Compound A | 6,7-dimethyl | Candida albicans | Active | mdpi.com |

| Compound B | 6-chloro | Rhizoctonia solani | Enhanced activity | mdpi.com |

| Compound C | 6,7-dichloro | Not Specified | General Antifungal | turkjps.org |

| Compound D | 2,3-dimethyl | Candida albicans | Broad Spectrum |

Influence of Halogenation and Methylation on Bioactivity

The presence of halogen and methyl groups on the quinoxaline core, as seen in this compound, has a significant impact on its bioactivity.

Methylation: The methyl groups at the 2 and 3 positions of the quinoxaline ring also contribute to the compound's biological profile. Research on related compounds has indicated that the presence of 6,7-dimethyl substitutions can help sustain the levels of antifungal activity. mdpi.com Another study focusing on 2,3-dimethylquinoxaline (B146804) demonstrated its broad-spectrum antifungal activity against various fungal species. The combination of both dichloro and dimethyl substitutions in this compound represents a specific structural motif that likely modulates its antifungal properties through a combination of electronic and steric effects, influencing its ability to interact with fungal molecular targets.

The following table illustrates the influence of halogenation and methylation on the antifungal activity of quinoxaline derivatives based on available research findings.

| Substitution Pattern | Effect on Antifungal Activity | Fungal Species | Reference |

| 6,7-dimethyl | Sustained activity | General | mdpi.com |

| 6-chloro | Enhanced activity | Rhizoctonia solani | mdpi.com |

| Di-chloro (on phenyl) | Increased activity | General | nih.gov |

| 2,3-dimethyl | Broad-spectrum activity | Candida albicans |

Further targeted studies are necessary to fully delineate the specific contributions of the dichloro and dimethyl substitutions to the antifungal mechanism of this compound and to optimize its structure for improved therapeutic potential.

Challenges and Future Research Directions

Advancements in Sustainable Synthesis of Halogenated Quinoxalines

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous solvents, and significant waste generation. nih.gov The future of synthesizing halogenated quinoxalines like 6,7-Dichloro-2,3-dimethylquinoxaline lies in the adoption and refinement of green chemistry principles to enhance efficiency and environmental benignity.

Key areas for future development include:

Green Solvents and Catalysts: Research is moving towards replacing traditional solvents with greener alternatives such as water, ethanol, ionic liquids, or even solvent-free conditions. mdpi.comresearchgate.net The development of reusable, heterogeneous catalysts, including nanocatalysts and mineral-based catalysts like phosphate (B84403) fertilizers, offers a pathway to higher yields, reduced waste, and simplified product purification. tandfonline.comnih.gov For instance, methodologies using p-dodecylbenzenesulfonic acid as a surfactant-type catalyst in water have shown promise for quinoxaline synthesis in general and could be adapted for halogenated precursors. nih.gov

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com These techniques have been successfully applied to the synthesis of various quinoxaline derivatives and represent a significant avenue for the sustainable production of their halogenated counterparts. nih.gov

The table below summarizes a comparison between traditional and emerging sustainable synthesis methods applicable to halogenated quinoxalines.

| Feature | Traditional Synthesis Methods | Sustainable Synthesis Advancements |

| Solvents | Often hazardous organic solvents (e.g., glacial acetic acid) | Water, ethanol, ionic liquids, polyethylene (B3416737) glycol (PEG), solvent-free conditions |

| Catalysts | Strong acids, often not recycled | Reusable nanocatalysts, solid acids, enzymes, phosphate-based minerals, organocatalysts |

| Energy | Prolonged heating (reflux) | Microwave irradiation, ultrasonic waves |

| Byproducts | Significant waste generation | Minimal byproducts, often water is the only one |

| Efficiency | Variable yields, long reaction times | High to excellent yields, significantly shorter reaction times |

Exploration of Novel Reaction Pathways and Methodologies

While the classical synthesis of this compound involves the condensation of 4,5-dichloro-1,2-phenylenediamine with diacetyl (butane-2,3-dione), typically in a solvent like glacial acetic acid, future research is aimed at discovering more versatile and efficient synthetic routes. core.ac.uk

The exploration of novel pathways is crucial for accessing a wider range of derivatives and improving reaction efficiency. Key future directions include:

Metal-Free Cyclization: Developing catalyst-free protocols is a significant goal for sustainable chemistry. Recent successes include ultrasound-irradiated synthesis in water and high-yield reactions in methanol (B129727) at ambient temperature, which could be adapted for the synthesis of this compound. tandfonline.com

Oxidative Cyclization: One-pot strategies involving the oxidative cyclization of α-halo ketones with o-phenylenediamines in water, without the need for any catalyst or additives, present a promising and environmentally viable alternative. tandfonline.com

Visible-Light-Promoted Reactions: Harnessing visible light to drive chemical reactions is an emerging field. The development of metal- and additive-free cyclization sequences under visible-light irradiation for quinoxaline synthesis could offer a highly sustainable and novel approach. nih.govnih.gov

Functionalization of the Quinoxaline Core: Instead of building the ring system from scratch, novel methodologies can focus on the late-stage functionalization of a pre-existing quinoxaline core. The chlorine atoms on this compound serve as reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of new functional groups and the creation of a diverse library of derivatives. bohrium.com

Integration of Advanced Computational Methods in Design and Prediction

Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, these in silico techniques can guide synthetic efforts and predict the properties of novel derivatives before they are synthesized, saving significant time and resources.

Future research will increasingly integrate the following computational approaches:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of quinoxaline derivatives with their biological activities (e.g., anticancer, kinase inhibition). nih.govrsc.org By identifying key molecular descriptors—such as topological and electrostatic properties—that influence activity, researchers can rationally design new derivatives of this compound with enhanced potency. nih.gov

Molecular Docking and Dynamics: These techniques are crucial for understanding how a molecule interacts with a biological target, such as an enzyme or receptor. nih.govrsc.org Docking studies can predict the binding mode and affinity of this compound derivatives within the active site of a protein, providing insights into the mechanism of action. mdpi.com Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. nih.gov

Density Functional Theory (DFT): DFT calculations are powerful for predicting the electronic and geometric properties of molecules. tandfonline.comnih.gov This method can be used to calculate thermodynamic properties, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. tandfonline.comresearchgate.net Such information is vital for predicting the reactivity of this compound and for designing derivatives with tailored electronic properties for applications in material science. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug design. These models can help prioritize which derivatives of this compound have the most promising drug-like properties and are worth pursuing experimentally. tandfonline.com

| Computational Method | Application in Design and Prediction |

| QSAR | Predicts biological activity (e.g., anticancer) based on chemical structure; identifies key structural features for potency. |

| Molecular Docking | Simulates the binding of the molecule to a protein target; predicts binding affinity and interaction modes. |

| DFT | Calculates electronic properties (HOMO/LUMO), reactivity, and stability; aids in designing materials with specific optoelectronic characteristics. |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profile of a molecule, guiding the selection of candidates for further development. |

Discovery of Undiscovered Research Applications in Material Science and Catalysis

While the biological activities of quinoxalines are widely studied, their application in material science and catalysis remains a field with significant room for discovery. The specific structure of this compound offers unique opportunities in these areas.

Potential undiscovered applications include:

Organic Semiconductors: Quinoxaline is an electron-deficient system, a desirable trait for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic solar cells. mdpi.comnih.govnih.gov The presence of two electron-withdrawing chlorine atoms in this compound is expected to further lower the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. mdpi.com This tuning of electronic properties is a key strategy in designing efficient electron-transporting materials. mdpi.comrsc.orgresearchgate.net Future research could explore the fabrication of thin-film transistors using this compound to evaluate its charge carrier mobility.

Organic Thermoelectrics: The field of organic thermoelectrics aims to convert waste heat into electricity using organic materials. researchgate.netresearchgate.net The performance of these materials depends on a combination of high electrical conductivity and a low thermal conductivity. Halogen substitution is a known strategy to influence these properties in organic semiconductors. Investigating the Seebeck coefficient and thermoelectric figure of merit (ZT) of doped this compound could reveal its potential for energy harvesting applications.

Ligands for Catalysis: Quinoxaline derivatives can act as controlling ligands in metal-catalyzed reactions. nih.govnih.gov The nitrogen atoms of the pyrazine (B50134) ring can coordinate with metal centers (e.g., Zinc, Nickel, Ruthenium), influencing the catalyst's activity and selectivity. nih.govnih.gov The electronic properties of the this compound ligand could be fine-tuned by its substituents, offering a platform to develop novel catalysts for reactions such as CO₂ copolymerization. nih.gov